Enzymatic Potency: NU9056 Demonstrates a 37-Fold Lower IC₅₀ Against KAT5/Tip60 Compared to MG149
In cell-free recombinant enzyme assays, NU9056 inhibits KAT5/Tip60 with an IC₅₀ of ≤2 µM, whereas the commonly used alternative inhibitor MG149 shows a significantly higher IC₅₀ of 74 µM against the same target [1]. This translates to a 37-fold difference in biochemical potency.
| Evidence Dimension | KAT5/Tip60 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | ≤2 µM |
| Comparator Or Baseline | MG149: 74 µM |
| Quantified Difference | 37-fold lower IC₅₀ for NU9056 |
| Conditions | Cell-free recombinant KAT5/Tip60 enzyme assay with acetyl-CoA and histone H4 substrate |
Why This Matters
Higher biochemical potency reduces the required working concentration, minimizes off-target effects at lower doses, and lowers cost per experiment.
- [1] Coffey K, Blackburn TJ, Cook S, et al. Characterisation of a Tip60 specific inhibitor, NU9056, in prostate cancer. PLoS One. 2012;7(10):e45539. doi:10.1371/journal.pone.0045539. View Source
